Core Introduction: The Strategic Importance of the Indazole Scaffold
Core Introduction: The Strategic Importance of the Indazole Scaffold
An In-Depth Technical Guide to 5-bromo-1H-indazole-3-carboxylic acid
This guide provides an in-depth technical overview of 5-bromo-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic protocols, and critical applications, grounding all information in authoritative sources.
The indazole ring system, a bioisostere of the naturally prevalent indole nucleus, has garnered significant attention from pharmaceutical researchers.[1] While structurally similar, indazoles possess a distinct electronic distribution and chemical reactivity profile, often imparting unique pharmacological properties to drug candidates.[1] However, the 3-position of the indazole ring is significantly less reactive than its indole counterpart, making direct functionalization challenging.[1]
This challenge underscores the strategic importance of intermediates like 5-bromo-1H-indazole-3-carboxylic acid (CAS Number: 1077-94-7 ).[2][3][4][5][6] The pre-installed carboxyl group at the 3-position serves as a versatile chemical handle for a wide array of subsequent transformations, most notably amide couplings.[1][7] The bromine atom at the 5-position further enhances its utility, providing a reactive site for cross-coupling reactions to introduce additional molecular complexity. This dual functionality makes it an invaluable intermediate in the synthesis of targeted therapeutics, particularly in oncology and neurology.[3]
Physicochemical Properties and Identifiers
Accurate identification and handling of this reagent are paramount for reproducible experimental outcomes. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1077-94-7 | [2][3][4][5][6][8] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2][3][5][9] |
| Molecular Weight | 241.04 g/mol | [2][3][5][9] |
| Appearance | White to pale yellow solid/powder/crystal | [3][6] |
| Purity | ≥95% - >97% (by HPLC/NMR) | [3][6] |
| Storage Conditions | Store at 0-8°C in a tightly closed container | [3][10] |
| MDL Number | MFCD05663979 | [3][5] |
| InChIKey | AMJVXOOGGBPVCZ-UHFFFAOYSA-N | [9][11] |
Synthesis Methodologies: A Field-Proven Protocol
While several synthetic routes exist, the direct bromination of indazole-3-carboxylic acid is a common and reliable method for laboratory-scale preparation.[2][12] The causality behind this protocol lies in the electrophilic aromatic substitution mechanism, where bromine is directed to the electron-rich 5-position of the indazole ring.
Primary Synthesis Route: Electrophilic Bromination
This protocol details the synthesis of 5-bromo-1H-indazole-3-carboxylic acid from indazole-3-carboxylic acid.
Caption: Workflow for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid.
Detailed Step-by-Step Protocol:
-
Dissolution: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL). Heat the suspension to 120°C until a clear solution is formed.[2][12] Causality: Heating is required to achieve complete dissolution of the starting material in the acidic solvent, ensuring a homogeneous reaction medium.
-
Temperature Adjustment: Cool the solution to 90°C.[2][12] Causality: The reaction temperature is lowered to control the rate of the electrophilic bromination, preventing potential side reactions and decomposition that could occur at higher temperatures.
-
Bromination: Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL). Add this solution dropwise to the indazole solution while maintaining the temperature at 90°C. Allow the reaction to proceed at 90°C for 16 hours.[2][12] Causality: A slow, dropwise addition of bromine prevents localized high concentrations of the electrophile, ensuring selective mono-bromination. The extended reaction time ensures the reaction proceeds to completion.
-
Precipitation: After 16 hours, cool the reaction mixture to room temperature. Pour the solution into ice water and stir for 15 minutes.[2][12] Causality: The product is insoluble in water. Quenching the reaction in ice water causes the desired product to precipitate out of the solution while the unreacted reagents and byproducts remain dissolved.
-
Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum at room temperature.[2][12] Causality: Filtration isolates the solid product. Washing with cold water removes any residual acetic acid and water-soluble impurities. Vacuum drying efficiently removes water without requiring high temperatures that could degrade the product.
-
Confirmation: The final product is obtained as a white solid (approx. 1.30 g, 87.5% yield).[2][12]
Alternative Synthetic Strategies
Several other routes have been developed, each with specific advantages and disadvantages.
-
From 5-bromo-3-cyanoindazole: Hydrolysis of the cyano group provides the carboxylic acid. This is a multi-step process that starts from bromo-o-nitrophenyl pyruvate.[1]
-
Direct Carboxylation: Ground 5-bromoindazole can be carboxylated with carbon dioxide under high pressure and temperature (260°C). This method is simple but requires specialized high-pressure equipment.[1]
-
Jacobson Indazole Synthesis: This pathway involves creating the indazole ring from an o-acetamidophenylacetate precursor, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[1]
Applications in Research and Drug Development
5-bromo-1H-indazole-3-carboxylic acid is not typically an active pharmaceutical ingredient itself but rather a crucial building block.[3] Its bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid is primed for amide bond formation.
Role as a Versatile Intermediate
The compound's utility is best demonstrated by its use in synthesizing more complex molecules with therapeutic potential. It is a cornerstone in programs targeting:
-
Anti-cancer Agents: Used to build novel kinase inhibitors and other targeted therapies.[3][10]
-
Neurological Disorders: Serves as a scaffold for agents targeting receptors and enzymes in the central nervous system.[3]
-
Enzyme Inhibition Studies: Acts as a foundational structure for developing specific inhibitors to probe biological pathways.[3]
Caption: Dual reactivity of 5-bromo-1H-indazole-3-carboxylic acid in synthesis.
Protocol: Amide Coupling to Synthesize Carboxamides
This protocol demonstrates the conversion of the carboxylic acid to an amide, a common step in drug discovery programs.[7]
Detailed Step-by-Step Protocol:
-
Setup: Dissolve 5-bromo-1H-indazole-3-carboxylic acid (1.2 g, 5.0 mmol) in N,N-dimethylformamide (DMF, 20 mL).[7] Causality: DMF is an excellent polar aprotic solvent for this type of coupling reaction, dissolving both the starting material and the coupling reagents.
-
Reagent Addition: To the solution, add the desired amine (e.g., methylamine, 10 mmol), followed by the coupling agents 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.4 g, 7.5 mmol) and 1-hydroxybenzotriazole hydrate (HOBt, 1.2 g, 7.5 mmol). Finally, add a base, N-methylmorpholine (NMM, 1.0 g, 10 mmol).[7] Causality: EDC activates the carboxylic acid to form a highly reactive intermediate. HOBt reacts with this intermediate to form an active ester, which suppresses side reactions and racemization. NMM acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the acid formed during the reaction.
-
Reaction: Stir the mixture at room temperature overnight.[7] Causality: The reaction is typically run at room temperature to ensure stability of the reagents and product, and an overnight duration allows for the reaction to proceed to completion.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove the DMF. Purify the resulting residue by flash column chromatography to yield the final amide product.[7] Causality: Concentration removes the high-boiling solvent. Flash chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials, coupling agents, and byproducts.
Spectroscopic Characterization
Confirmation of the compound's identity is achieved through standard analytical techniques.
-
¹H NMR: (DMSO-d₆) δ ppm 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H).[2][12]
-
Mass Spectrometry: ESI-MS found for C₈H₅BrN₂O₂ m/z 242.0 (M+H)⁺.[2][12]
Safety and Handling
As a laboratory reagent, 5-bromo-1H-indazole-3-carboxylic acid requires careful handling.
-
General Handling: Use with adequate ventilation and minimize dust generation. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[13]
-
Personal Protective Equipment (PPE):
-
Eyes: Wear appropriate protective eyeglasses or chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[13][14]
-
Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[13][14]
-
Respiratory: If dust is generated, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[13]
-
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[13][14]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[13][14]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[13][14]
-
-
Storage: Store in a cool, dry place in a tightly sealed container.[13] Engineering controls such as an eyewash station and a safety shower should be readily available in facilities where this material is stored or used.[13][14]
References
-
5-bromo-1h-indazole-3-carboxylic acid cas 1077-94-7 , Home Sunshine Pharma, [Link]
-
1077-94-7 | 5-Bromo-1H-indazole-3-carboxylic acid , Aribo Biotechnology, [Link]
-
Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid , Cole-Parmer, [Link]
-
5-Bromo-1H-indazole-3-carboxylic acid , Oakwood Chemical, [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID CAS 1077-94-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 5-Bromo-1H-indazole-3-carboxylic Acid | 1077-94-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-1H-indazole-3-carboxylic acid [oakwoodchemical.com]
- 9. 5-Bromo-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID(1077-94-7) 1H NMR spectrum [chemicalbook.com]
- 12. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.es [fishersci.es]
